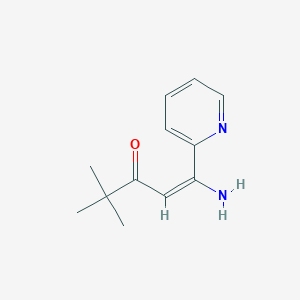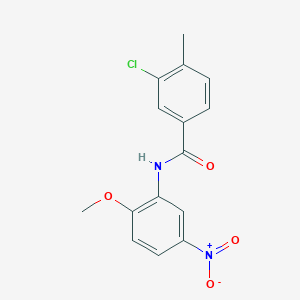
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TDP-43 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor works by binding to the RNA recognition motif (RRM) domains of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, preventing its aggregation and promoting its clearance. This leads to a decrease in the formation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregates and an improvement in neuronal function.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to have several biochemical and physiological effects, including the prevention of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregation, the promotion of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one clearance, and the improvement of motor function in animal models of ALS and FTLD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor is its potential therapeutic applications in neurodegenerative diseases. However, there are also some limitations to its use in lab experiments, including the need for further optimization of its pharmacokinetic properties and the potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor, including the optimization of its pharmacokinetic properties, the identification of new targets for the treatment of neurodegenerative diseases, and the development of more effective combination therapies. Additionally, further studies are needed to understand the long-term safety and efficacy of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor in humans.
Méthodes De Synthèse
The synthesis of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor involves several steps, starting with the reaction of 3,4-dihydroxybenzaldehyde with acetone to obtain 3,4-dihydroxyacetophenone. This compound is then reacted with piperidine and acetic anhydride to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-4H-chromen-4-one, which is further reacted with hydrochloric acid to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one.
Applications De Recherche Scientifique
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal lobar degeneration (FTLD), and Alzheimer's disease. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a protein that plays a crucial role in RNA processing and is known to aggregate in the brain of patients with these diseases. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to prevent the aggregation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and improve motor function in animal models of ALS and FTLD.
Propriétés
IUPAC Name |
3,6,6-trimethyl-2-(piperidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-14-12(19)9-17(2,3)10-13(14)21-15(11)16(20)18-7-5-4-6-8-18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYPMGVJQSMPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(piperidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)




![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)